molecular formula C8H10S2 B2710570 [4-(Methylsulfanyl)phenyl]methanethiol CAS No. 108499-20-3

[4-(Methylsulfanyl)phenyl]methanethiol

Cat. No.: B2710570
CAS No.: 108499-20-3
M. Wt: 170.29
InChI Key: BCKGLINYHWHGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methylsulfanyl)phenyl]methanethiol is a high-purity chemical compound featuring a benzene ring substituted with both a methylsulfanyl and a methanethiol group, making it an organosulfur compound of significant interest in scientific research. Compounds containing methylsulfanyl groups are of particular importance in environmental science, especially in studies focusing on the catabolism of herbicides. For instance, research into s-triazine herbicides like prometryn has shown that certain microbial enzymes specifically catalyze the hydrolysis of methylthio groups, transforming them into hydroxyl derivatives and methanethiol . This makes related compounds valuable as reference standards or intermediates in studying the metabolic pathways and environmental fate of agrochemicals. As an organosulfur compound, it may also serve as a key building block in organic synthesis, particularly in the development of pharmaceuticals and materials science, where sulfur-containing moieties often modulate biological activity and material properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Researchers should handle this compound with care, as substances with similar methylsulfanyl groups have been associated with hazards and require proper safety precautions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfanylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKGLINYHWHGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methylsulfanyl Phenyl Methanethiol

Historical and Contemporary Synthesis Approaches

The preparation of benzylic thiols like [4-(Methylsulfanyl)phenyl]methanethiol has evolved from multi-step, stoichiometric reactions to more streamlined and efficient processes.

A foundational and historically significant route involves the conversion of a corresponding benzyl (B1604629) halide via an isothiouronium salt. This multi-step approach typically begins with a suitable precursor such as 4-(methylthio)benzyl alcohol. The alcohol is first converted to the more reactive 4-(methylthio)benzyl chloride. This chlorination can be achieved using reagents like thionyl chloride in the presence of a base like pyridine (B92270) or with concentrated hydrochloric acid. google.comprepchem.comgoogleapis.com The resulting benzyl chloride is then treated with thiourea (B124793) in an alcoholic solvent to form a stable S-benzylisothiouronium salt. prepchem.com In the final step, this salt is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to liberate the desired this compound. prepchem.com While reliable, this method generates significant stoichiometric waste, including urea (B33335) and inorganic salts from the hydrolysis and neutralization steps.

Contemporary approaches aim to improve upon these classical methods by reducing the number of steps and improving atom economy. One common strategy involves the direct nucleophilic substitution of 4-(methylthio)benzyl chloride with a sulfur nucleophile. Instead of thiourea, reagents like ammonium (B1175870) sulfhydrate or sodium hydrosulfide (B80085) can be used, potentially under phase-transfer catalysis to improve reaction efficiency between the organic and aqueous phases. google.comgoogle.com Another modern pathway is the reduction of the corresponding disulfide, bis(4-(methylthio)benzyl) disulfide. Disulfides are often stable, easily handled precursors that can be cleaved reductively using various reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield two equivalents of the target thiol.

Catalytic Pathways for Formation

Catalysis offers a powerful tool for the synthesis of this compound, enabling milder reaction conditions, higher selectivity, and reduced waste compared to stoichiometric methods. Both homogeneous and heterogeneous catalysts have been explored for related C-S bond-forming reactions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is pivotal for activating otherwise unreactive starting materials. For instance, the direct conversion of benzyl alcohols to thioethers using thiols has been achieved through copper-catalyzed thioetherification. nih.gov In these reactions, a copper(II) salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), acts as a Lewis acid to activate the benzyl alcohol's hydroxyl group, facilitating its departure and subsequent nucleophilic attack by a thiol. nih.gov While this specific application produces a thioether (C-S-C) rather than a thiol (C-SH), the principle of activating a C-O bond for C-S bond formation is directly relevant. A hypothetical adaptation could involve the direct, copper-catalyzed reaction of 4-(methylthio)benzyl alcohol with a sulfur source like hydrogen sulfide (B99878). Furthermore, metal-free arylation of thiols using diaryliodonium salts represents another homogeneous approach to C–S bond formation, highlighting the ongoing development of non-transition-metal-based catalytic systems. chemrxiv.org

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial applications due to their ease of separation and potential for recycling. Nanolayered cobalt-molybdenum sulfide (Co-Mo-S) materials have been identified as effective heterogeneous catalysts for C–S bond construction, specifically in the alkylation of thiols with alcohols. researchgate.net These solid-state catalysts can promote the "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with a thiol, followed by hydrogenation to form the final product. The application of such a catalyst could provide a direct pathway from 4-(methylthio)benzyl alcohol and a sulfur source to the target thiol, avoiding the need for intermediate halogenation steps.

Table 1: Examples of Catalysts in Relevant C-S Bond Formations
Catalyst TypeCatalyst ExampleReaction TypeKey Advantage
HomogeneousCopper(II) Triflate (Cu(OTf)₂)Thioetherification of Benzyl AlcoholsMild reaction conditions and activation of C-O bonds. nih.gov
HeterogeneousNanolayered Cobalt-Molybdenum Sulfide (Co-Mo-S)Alkylation of Thiols with AlcoholsCatalyst is easily separated and recyclable. researchgate.net
HeterogeneousSolid Acid Catalyst (SZTA)Carbonylation of Thioanisole (B89551)Enables synthesis of a key precursor (aldehyde) from bulk chemicals. google.com

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. Key considerations include the use of safer solvents, reduction of energy consumption, and maximization of atom economy. primescholars.com

A significant goal in green synthesis is the reduction or elimination of volatile organic solvents. Many nucleophilic substitution reactions, such as the reaction of a benzyl halide with a thiol or its salt, can be performed under solvent-free conditions. libretexts.org This can be achieved by heating the neat reactants together, sometimes with a solid-supported catalyst or reagent, which simplifies work-up procedures and eliminates solvent waste.

Catalytic pathways inherently contribute to low-energy methodologies. By lowering the activation energy of a reaction, catalysts often allow processes to run at lower temperatures and pressures than their non-catalytic counterparts. For example, a copper-catalyzed C-S coupling reaction may proceed at a mild temperature, whereas traditional methods might require harsher conditions to activate the starting materials. nih.gov This reduction in energy demand is a core principle of green chemistry.

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

The historical synthesis of this compound via the isothiouronium salt route exhibits poor atom economy. In the key C-S bond-forming step, the entire thiourea molecule (CH₄N₂S) is used to deliver a single sulfur atom, generating urea ((NH₂)₂CO) as a significant byproduct after hydrolysis. prepchem.com In contrast, a more modern, hypothetical route involving the direct catalytic reaction of 4-(methylthio)benzyl alcohol with hydrogen sulfide (H₂S) would be far more atom-economical, producing only water as a byproduct. Such strategies, which focus on using simple, direct reagents, are crucial for minimizing waste at the source. google.com

Table 2: Comparison of Atom Economy for Two Synthetic Routes to this compound
Synthetic RouteOverall ReactionMolecular Weight of ReactantsMolecular Weight of ProductTheoretical Atom Economy
Route 1: Isothiouronium Salt (from Benzyl Chloride)C₈H₉ClS + CH₄N₂S + 2 NaOH → C₈H₁₀S₂ + (NH₂)₂CO + NaCl + H₂O172.68 + 76.12 + 2(40.00) = 328.80 170.3051.8%
Route 2: Direct Catalytic Thiolation (from Benzyl Alcohol)C₈H₁₀OS + H₂S --(Catalyst)--> C₈H₁₀S₂ + H₂O154.23 + 34.10 = 188.33 170.3090.4%

Precursor Design and Strategic Starting Materials

The efficient synthesis of this compound is fundamentally linked to the strategic design and preparation of its key precursors. The most direct precursor is a reactive benzyl intermediate, which itself is synthesized from more fundamental aromatic compounds.

A logical and well-documented approach begins with thioanisole (methylsulfanylbenzene) as the primary starting material. From thioanisole, key intermediates such as 4-(methylthio)benzaldehyde (B43086) or 4-(methylthio)benzyl alcohol can be prepared. The alcohol is a particularly crucial precursor, as its hydroxyl group can be readily converted into a good leaving group, such as a halide, to facilitate the subsequent introduction of the thiol functional group.

The conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride is a pivotal step in the synthetic sequence. google.comprepchem.com This transformation prepares the benzylic position for nucleophilic substitution. Several chlorination methods are effective, including the use of thionyl chloride or concentrated hydrochloric acid. prepchem.comgoogleapis.com

Once the key precursor, 4-(methylthio)benzyl chloride, is obtained, the final step involves the introduction of the thiol (-SH) group. Several established methods for thiol synthesis can be adapted for this specific molecule:

The Thiourea Method : This is a classic and reliable route for converting alkyl halides to thiols. wikipedia.org The process involves reacting 4-(methylthio)benzyl chloride with thiourea to form a stable intermediate, a benzylthiouronium salt. This salt is then hydrolyzed under alkaline conditions to yield the final this compound. prepchem.com

The Hydrosulfide Method : A more direct approach involves the reaction of 4-(methylthio)benzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH). google.com This method directly substitutes the chloride with the thiol group in a single step.

The Grignard Reagent Method : This pathway involves forming a Grignard reagent from 4-(methylthio)benzyl chloride. The resulting organomagnesium compound can then react with elemental sulfur, and subsequent acidic workup yields the desired thiol. adichemistry.comgoogle.com

The selection of the starting material and the synthetic route depends on factors such as raw material cost, reaction scalability, and desired purity of the final product.

Table 1: Key Starting Materials and Precursors
Starting Material/PrecursorChemical StructureRole in SynthesisTypical Transformation
ThioanisoleC₆H₅SCH₃Primary Starting MaterialAcylation or formylation to produce ketone or aldehyde intermediates. google.comgoogle.com
4-(Methylthio)benzyl alcoholCH₃SC₆H₄CH₂OHIntermediate PrecursorChlorination to form 4-(methylthio)benzyl chloride. google.comgoogleapis.com
4-(Methylthio)benzyl chlorideCH₃SC₆H₄CH₂ClKey Immediate PrecursorReaction with a sulfur nucleophile (e.g., thiourea, NaSH) to form the target thiol. wikipedia.orggoogle.com
Thiourea(NH₂)₂CSSulfur SourceForms an isothiouronium salt with the benzyl chloride, which is then hydrolyzed. prepchem.com

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires rigorous process optimization to maximize efficiency, yield, safety, and cost-effectiveness.

Optimization of Precursor Synthesis: The chlorination of 4-(methylthio)benzyl alcohol is a critical step where optimization can yield significant benefits. The use of concentrated hydrochloric acid in a solvent like toluene (B28343) at ambient temperatures (20-25°C) has been shown to produce 4-(methylthio)benzyl chloride in high yield (>95%). googleapis.com This method is advantageous for scale-up as it avoids more hazardous or expensive reagents like thionyl chloride and involves a simple workup of neutralization and solvent evaporation, potentially bypassing the need for complex purification steps like distillation. googleapis.com

Optimization of Thiol Formation: Each potential route for converting the benzyl chloride to the final thiol presents unique challenges and opportunities for optimization.

Hydrosulfide Route: For large-scale production, direct conversion using sodium hydrosulfide is often preferred for its atom economy. A patented process for the analogous synthesis of benzyl mercaptan suggests a two-temperature approach for optimization: the reaction is initiated at a lower temperature (~50°C) to control the exothermic reaction and minimize side products, and then raised to a higher temperature (~80°C) to drive the reaction to completion. google.com Conducting the reaction under an inert or H₂S atmosphere can also prevent oxidative side reactions.

Thiourea Route: While reliable, this two-step process (salt formation and hydrolysis) is longer. Optimization would focus on maximizing the yield and purity of the intermediate benzylthiouronium salt and ensuring complete hydrolysis. The use of a nitrogen atmosphere during hydrolysis can protect the thiol from oxidation. prepchem.com

Grignard Route: This method is highly sensitive to moisture and oxygen, requiring strictly anhydrous solvents and an inert atmosphere, which adds significant complexity and cost to industrial-scale operations. thieme-connect.de A major challenge in scaling up Grignard reactions with benzyl halides is the formation of the Wurtz coupling byproduct (in this case, 1,2-bis[4-(methylsulfanyl)phenyl]ethane). researchgate.net Optimization strategies include the use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can improve reaction efficiency, and the implementation of continuous flow reactors to minimize contact time between the formed Grignard reagent and the unreacted benzyl chloride. researchgate.net

Purification and Handling: Thiols are susceptible to oxidation, forming disulfides, particularly in the presence of air. This is a critical consideration for scale-up. The final purification of this compound would likely involve vacuum distillation under a nitrogen atmosphere to achieve high purity while preventing degradation. prepchem.com Furthermore, like most low-molecular-weight thiols, the product is expected to be malodorous, necessitating closed-system transfers and specialized handling protocols. wikipedia.org

Table 2: Process Optimization Parameters for Key Synthetic Routes
RouteKey ReactionParameters for OptimizationScale-Up Considerations
HydrosulfideR-CH₂Cl + NaSH → R-CH₂SHTemperature profile (e.g., 50°C then 80°C), concentration of hydrosulfide, reaction atmosphere (H₂S or N₂). google.comEfficient and direct. Requires control of exothermic reaction and handling of toxic H₂S gas.
Thiourea1. R-CH₂Cl + (NH₂)₂CS → Salt 2. Salt + NaOH → R-CH₂SHReaction time, solvent choice for salt precipitation, temperature and concentration for hydrolysis. prepchem.comRobust and reliable. Multi-step process increases production time. Requires handling of thiourea.
Grignard1. R-CH₂Cl + Mg → R-CH₂MgCl 2. R-CH₂MgCl + S → R-CH₂SMgClSolvent (THF vs. 2-MeTHF), inert atmosphere quality, minimizing Wurtz coupling via continuous flow. researchgate.netRequires strict anhydrous/inert conditions. Risk of side-product formation. Higher operational complexity and cost.

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfanyl Phenyl Methanethiol

Reactivity of the Thiol Moiety

The thiol group is the more reactive of the two sulfur functionalities under most conditions. Its high nucleophilicity and susceptibility to oxidation are cornerstone characteristics of its chemical behavior.

The thiol group of [4-(Methylsulfanyl)phenyl]methanethiol is readily deprotonated to form a thiolate anion, which is a potent nucleophile. masterorganicchemistry.com This high nucleophilicity allows it to participate in a wide range of substitution and addition reactions. Thiols are generally more acidic than their alcohol counterparts, meaning the corresponding thiolate can be formed under milder basic conditions. masterorganicchemistry.com

In Sₙ2 reactions, the thiolate readily displaces leaving groups from alkyl halides, epoxides, and other electrophilic substrates to form new carbon-sulfur bonds. masterorganicchemistry.com This reactivity is fundamental in the synthesis of more complex thioether structures.

Furthermore, the thiolate can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. The reaction proceeds via the addition of the soft nucleophilic sulfur atom to the β-carbon of the activated alkene. The rate and success of these reactions are influenced by the electrophilicity of the Michael acceptor. nih.gov

Table 1: Representative Nucleophilic Reactions of the Thiol Moiety
Reactant ClassExample ReactantReaction TypeProduct Type
Alkyl HalideBenzyl (B1604629) BromideSₙ2 SubstitutionThioether
EpoxideStyrene (B11656) OxideRing-Openingβ-Hydroxy Thioether
α,β-Unsaturated CarbonylMethyl AcrylateMichael AdditionThioether Ester

The oxidation of thiols to disulfides is a common and important transformation. libretexts.org This reaction involves the coupling of two thiol molecules to form a disulfide bond (-S-S-). For this compound, this results in the formation of bis(4-(methylthio)benzyl) disulfide. A variety of oxidizing agents can effect this transformation, ranging from mild reagents like air and iodine to stronger oxidants like hydrogen peroxide. masterorganicchemistry.comresearchgate.net The choice of oxidant and reaction conditions can be tuned to achieve high yields and selectivity. researchgate.net This oxidative coupling is a key reaction in fields such as protein chemistry, where disulfide bridges formed from cysteine residues are crucial for tertiary structure. libretexts.org The reaction can often be reversed using reducing agents, highlighting the dynamic nature of the thiol-disulfide equilibrium.

Table 2: Conditions for Oxidation of Thiols to Disulfides
Oxidizing AgentCatalyst/ConditionsKey FeaturesReference
Oxygen (Air)Base catalysis, Metal catalysisEnvironmentally benign, can be slow. google.com
Hydrogen Peroxide (H₂O₂)Iodide ion or IodineMild, environmentally friendly, good yields. researchgate.net
Iodine (I₂)StoichiometricRapid and quantitative under mild conditions. masterorganicchemistry.com
Light (Photooxidation)pH control, specific wavelengthClean, can be selective with controlled conditions. nih.gov

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, recognized as a form of "click chemistry" due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org The reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light (photoinitiation) or heat. wikipedia.orgillinois.edu

The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to an alkene (the "ene") in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.orgillinois.edu This radical subsequently abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. illinois.edu This process is highly efficient for creating thioether linkages and has found widespread use in polymer synthesis and surface modification. wikipedia.orgresearchgate.net The analogous thiol-yne reaction with alkynes provides access to vinyl sulfide (B99878) products.

Table 3: Key Features of Thiol-Ene Click Chemistry
FeatureDescriptionReference
MechanismPrimarily free-radical chain reaction (initiation, propagation, termination). wikipedia.orgillinois.edu
RegioselectivityPredominantly anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgillinois.edu
InitiationCommonly initiated by UV light with a photoinitiator, or by thermal radical initiators. rsc.org
ApplicationsPolymer synthesis, dendrimer synthesis, surface patterning, and bioconjugation. wikipedia.org

Reactivity of the Thioether Moiety

The thioether (or sulfide) group is generally less nucleophilic and less prone to oxidation than the thiol group. However, it possesses its own distinct reactivity, primarily centered on the ability of the sulfur atom to be oxidized to higher oxidation states or to act as a nucleophile toward strong electrophiles.

While less reactive than a thiol, the lone pairs on the thioether sulfur atom allow it to act as a nucleophile towards potent electrophiles, such as alkyl halides. This reaction leads to the formation of a sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and tricoordinate. This activation can transform the thioether into a good leaving group or be used to introduce new functional groups.

The thioether moiety can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This stepwise oxidation allows for precise control over the final product. Milder oxidizing agents and controlled reaction conditions (e.g., one equivalent of oxidant) typically yield the sulfoxide. The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. masterorganicchemistry.com

For this compound, this means the thioether can be converted to a methylsulfinyl or methylsulfonyl group, respectively. This transformation dramatically alters the electronic properties of the aromatic ring, with the sulfonyl group being a strong electron-withdrawing group. A variety of reagents, including hydrogen peroxide, peroxyacids (like m-CPBA), and hypochlorites, can be used for these oxidations. prepchem.comgoogle.comacs.org The selective oxidation of a thioether in the presence of a more easily oxidized thiol can be challenging but is achievable with careful selection of reagents and conditions.

Table 4: Reagents for Oxidation of Thioethers
Oxidizing AgentTypical ProductConditionsReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneOften requires a catalyst (e.g., tungstic acid) or acidic conditions. Can be slow. prepchem.comacs.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneStoichiometric control (1 equiv. for sulfoxide, >2 equiv. for sulfone). google.com
Sodium Hypochlorite (NaOCl)Sulfoxide and SulfoneFast reaction rates compared to H₂O₂. acs.org
Chloroperoxidase (Enzymatic)SulfoxideHigh selectivity for sulfoxide over sulfone under specific conditions. rsc.org

Aromatic Ring Functionalization and Substitution Patterns

The substitution pattern on the aromatic ring of this compound is dictated by the electronic effects of the two sulfur-containing substituents: the methylsulfanyl (-SCH₃) group and the methanethiol (B179389) (-CH₂SH) group. In electrophilic aromatic substitution reactions, the regiochemical outcome is determined by the ability of these groups to stabilize the intermediate carbocation (the arenium ion).

The methylsulfanyl group is known to be an ortho-, para-directing activator. The sulfur atom, while more electronegative than carbon, possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This resonance effect outweighs the electron-withdrawing inductive effect, thereby activating the ring towards electrophilic attack and directing incoming electrophiles to the positions ortho and para to itself.

The methanethiol group, being attached to a benzylic carbon, has a less direct influence on the aromatic ring's reactivity compared to the directly attached methylsulfanyl group. Its primary electronic influence is a weak, deactivating inductive effect. Therefore, the dominant directing group on the benzene (B151609) ring is the methylsulfanyl substituent.

Given that the para position is already occupied by the methanethiol group, electrophilic substitution on this compound is predicted to occur predominantly at the positions ortho to the methylsulfanyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)
Br₂ / FeBr₃2-Bromo-4-(methylsulfanyl)phenyl]methanethiol
HNO₃ / H₂SO₄2-Nitro-4-(methylsulfanyl)phenyl]methanethiol
SO₃ / H₂SO₄2-(Methylsulfanyl)-5-(sulfomethyl)benzenemethanethiol
R-Cl / AlCl₃ (Friedel-Crafts Alkylation)2-Alkyl-4-(methylsulfanyl)phenyl]methanethiol
R-COCl / AlCl₃ (Friedel-Crafts Acylation)2-Acyl-4-(methylsulfanyl)phenyl]methanethiol

Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Reaction Kinetics and Thermodynamic Analysis

A quantitative analysis of the reaction kinetics and thermodynamics for this compound has not been reported. However, the rates of its reactions can be inferred from studies of similar compounds. For electrophilic aromatic substitution, the activating nature of the methylsulfanyl group suggests that the reaction rates will be faster than those of benzene but potentially slower than those of more strongly activated rings like anisole.

The kinetics of reactions involving the thiol group, such as nucleophilic substitution or oxidation, are expected to be comparable to other benzyl thiols. The thiol group is a potent nucleophile, and its reactivity can be enhanced by conversion to the more nucleophilic thiolate anion under basic conditions.

A thermodynamic analysis would involve the determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound. Such data, typically obtained through calorimetry or computational chemistry, would provide insight into the spontaneity and equilibrium position of its chemical transformations. For instance, the oxidation of the thiol to a disulfide is generally a thermodynamically favorable process.

Detailed Mechanistic Elucidation through Spectroscopic and Computational Approaches

The detailed elucidation of reaction mechanisms for this compound would necessitate a combination of spectroscopic and computational methods.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the structure of reactants, intermediates, and products. In-situ NMR monitoring of a reaction can provide kinetic data and help to identify transient species.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the disappearance of reactant functional groups and the appearance of product functional groups (e.g., monitoring the S-H stretch of the thiol).

Mass Spectrometry (MS): MS can be used to identify reaction products and, in some cases, to detect and characterize reaction intermediates.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling the electronic structure and geometry of molecules. They can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This allows for the determination of activation energies, which are directly related to reaction kinetics.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the electronic delocalization and charge distribution within the molecule, helping to explain the observed reactivity and regioselectivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can predict the sites of electrophilic and nucleophilic attack.

For example, a computational study of an electrophilic bromination reaction would involve modeling the interaction of bromine with the aromatic ring, locating the transition states for attack at the ortho and meta positions, and calculating their relative energies to predict the major product, which would complement experimental findings.

Derivatization Strategies and Analogue Synthesis

Synthesis of Functionalized [4-(Methylsulfanyl)phenyl]methanethiol Analogues

The chemical reactivity of this compound allows for functionalization at both the thiol group and the aromatic ring. This dual reactivity enables the synthesis of a wide array of analogues with tailored properties.

The primary site of reaction is the nucleophilic thiol group, which can readily undergo S-alkylation, Michael additions, and oxidation to form disulfides. For instance, the thiol can be deprotonated with a mild base to form a thiolate anion, a potent nucleophile that can react with various electrophiles.

One of the most common derivatizations is the S-alkylation with alkyl halides to produce thioethers. This reaction proceeds via an Sₙ2 mechanism and is a straightforward method for introducing a wide variety of organic substituents at the sulfur atom.

Another significant reaction of the thiol group is its ability to participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful tool for forming new carbon-sulfur bonds and is widely used in bioconjugation strategies.

Furthermore, the thiol group can be oxidized under mild conditions to form a disulfide bond , linking two molecules of the parent compound. This reversible covalent bond is particularly important in the context of dynamic chemical systems and biological applications.

Functionalization can also be achieved on the aromatic ring through electrophilic aromatic substitution . The methylsulfanyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions adjacent (ortho) or opposite (para) to it. However, since the para position is already occupied by the methanethiol (B179389) group, substitution will primarily occur at the ortho positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which introduce nitro, halogen, or acyl groups onto the ring, respectively.

Additionally, the methylsulfanyl group itself can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties of the molecule. For example, oxidation to the corresponding sulfone, [4-(Methanesulfonyl)phenyl]methanethiol, transforms the electron-donating methylsulfanyl group into a strongly electron-withdrawing methanesulfonyl group.

Below is a table summarizing potential functionalized analogues through various reactions:

Reaction TypeReagent ExampleFunctional Group IntroducedResulting Analogue Structure
S-AlkylationMethyl Iodide (CH₃I)S-Methyl4-(Methylsulfanyl)benzyl methyl sulfide (B99878)
Michael AdditionAcrylonitrile (CH₂=CHCN)S-(2-cyanoethyl)3-((4-(Methylsulfanyl)benzyl)thio)propanenitrile
Oxidation (Thiol)Iodine (I₂)DisulfideBis(4-(methylsulfanyl)benzyl) disulfide
Nitration (Ring)Nitric Acid (HNO₃)Nitro (-NO₂)[4-(Methylsulfanyl)-2-nitrophenyl]methanethiol
Oxidation (Sulfide)Hydrogen Peroxide (H₂O₂)Sulfoxide (-SOCH₃)[4-(Methylsulfinyl)phenyl]methanethiol

Creation of Oligomeric and Polymeric Derivatives

The bifunctional nature of this compound derivatives makes them suitable monomers for the synthesis of oligomers and polymers. By introducing a second reactive group, either on the aromatic ring or through modification of the thiol, the molecule can be used in step-growth polymerization.

A common strategy involves creating a di-thiol monomer. For example, if a second methanethiol group is introduced onto the aromatic ring, the resulting benzene-dithiol derivative can undergo polycondensation with alkyl dihalides to form poly(thioether)s.

Alternatively, the thiol group can participate in thiol-ene and thiol-yne "click" chemistry reactions. These reactions involve the radical- or base-catalyzed addition of a thiol across a double or triple bond, respectively. If a derivative of this compound containing an alkene or alkyne is synthesized, it can be polymerized with a multi-thiol crosslinker to form a polymer network. For instance, a monomer could be created by reacting the thiol group with an allyl halide. The resulting allyl sulfide could then be polymerized.

Mercaptan-initiated polymerization is another avenue, where the thiol group can act as a chain transfer agent in radical polymerizations, allowing for the incorporation of the [4-(Methylsulfanyl)phenyl]methyl moiety as an end-group in polymer chains.

The table below outlines hypothetical polymeric structures derived from this compound.

Polymerization MethodMonomer(s)Repeating Unit StructurePolymer Type
Polycondensation1,4-Bis(mercaptomethyl)-2-(methylsulfanyl)benzene + 1,4-Dibromobutane-[S-CH₂-(C₆H₃(SCH₃))-CH₂-S-(CH₂)₄]-Poly(thioether)
Thiol-ene Polymerization1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione + this compoundCrosslinked networkThioether network

Formation of Conjugates with Diverse Chemical Scaffolds

The high nucleophilicity of the thiol group makes this compound an excellent candidate for conjugation to a variety of chemical scaffolds, most notably biomolecules. This strategy is central to the field of bioconjugation, where proteins, peptides, and nucleic acids are chemically modified to impart new functions. nih.gov

The thiol group of cysteine residues in proteins is a common target for selective modification. nih.gov Analogously, this compound can be conjugated to biomolecules and other scaffolds using thiol-reactive chemical handles. Common electrophilic partners for thiol conjugation include:

Maleimides : These react rapidly and specifically with thiols via a Michael addition to form stable thioether bonds. nih.gov This is one of the most widely used methods for protein labeling.

Haloacetamides : Reagents like iodoacetamide (B48618) and bromoacetamide react with thiols through an Sₙ2 reaction, forming a stable thioether linkage.

Vinyl Sulfones : These compounds also react with thiols via a Michael addition, offering high stability and selectivity.

Through these reactions, the [4-(Methylsulfanyl)phenyl]methyl group can be attached to proteins, nanoparticles, or surfaces to modify their properties. For example, conjugating this moiety to a therapeutic protein could alter its pharmacokinetic profile or provide a handle for further functionalization.

The following table details common reagents used for creating conjugates with thiol-containing molecules.

Conjugation ReagentReactive GroupLinkage FormedApplication Example
Maleimide-PEG-BiotinMaleimideThioetherBiotinylation of a scaffold for affinity purification
N-Succinimidyl iodoacetateIodoacetamideThioetherAttachment of a fluorescent dye to a surface
Divinyl sulfoneVinyl sulfoneThioetherCross-linking of thiol-containing polymers

Application as a Core Building Block in Multi-Step Organic Synthesis

Beyond direct derivatization, this compound serves as a valuable starting material or intermediate in multi-step synthetic sequences to build more complex molecules. littleflowercollege.edu.in Its structural core can be elaborated upon through a series of reactions to achieve a desired target molecule.

A common synthetic strategy involves using the thiol as a nucleophile to introduce the [4-(Methylsulfanyl)benzyl] group into a larger molecule. For example, in the synthesis of certain pharmaceutical compounds, a key step might be the displacement of a leaving group by the thiolate of this compound.

A closely related precursor, 4-(methylthio)benzyl alcohol, has been used in the multi-step synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)phenyl]ethanone. googleapis.com In this synthesis, the alcohol is first converted to 4-(methylthio)benzyl chloride. googleapis.com This chloride could then, in principle, be converted to this compound by reaction with a sulfur nucleophile like thiourea (B124793) followed by hydrolysis. wikipedia.org The resulting thiol could then be used in subsequent synthetic steps. This highlights how the [4-(Methylsulfanyl)benzyl] scaffold is a useful building block.

The dual functionality of the molecule allows for orthogonal chemical strategies, where the thiol and the aromatic ring can be modified in separate, non-interfering steps. For example, the thiol could be protected, followed by functionalization of the aromatic ring, and then deprotection of the thiol for a final conjugation step. This versatility makes it a valuable synthon for constructing complex molecular architectures.

Advanced Analytical Characterization Techniques for Structural and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is a fundamental tool for determining the precise molecular weight and elemental composition of a compound. For [4-(Methylsulfanyl)phenyl]methanethiol (C₈H₁₀S₂), the expected exact mass can be calculated.

Expected HRMS Data:

Ion SpeciesCalculated Exact Mass
[M]+•170.0223
[M+H]⁺171.0300
[M+Na]⁺193.0120

This is a theoretical calculation.

Fragmentation analysis in HRMS provides crucial information about the compound's structure. The fragmentation pattern of this compound would likely involve cleavage of the C-S bonds and fragmentation of the aromatic ring. Common fragmentation pathways for similar benzyl (B1604629) mercaptans and thioethers would be expected.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

While 1D NMR provides initial information, 2D NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methyl, methylene (B1212753), and aromatic CH groups.

Hypothetical ¹H and ¹³C NMR Data Table:

Position¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)
-CH₃~2.5~15C4, S-CH₃
-CH₂-SH~3.7~28C1, C2/C6
-SH~1.7 (variable)--CH₂-
C1-~138-CH₂-SH
C2/C6~7.2~129-CH₂-SH, C4
C3/C5~7.2~126C1, C4
C4-~137-CH₃, C2/C6

Note: These are predicted values based on similar structures and should be confirmed by experimental data.

For an achiral molecule like this compound, advanced pulse sequences for stereochemical assignments, such as NOESY or ROESY, would not be necessary as there are no stereocenters.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. To date, no published crystal structure for this compound has been found in crystallographic databases. If suitable crystals could be grown, this technique would provide invaluable confirmation of the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
S-HStretching2550 - 2600 (weak in IR, stronger in Raman)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
C-SStretching600 - 800

These are general ranges and the exact peak positions can be influenced by the molecular environment.

FT-IR is particularly sensitive to polar bonds, making the S-H stretch potentially weak. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and would be expected to show a stronger S-H stretching signal.

Advanced Chromatographic Separations Coupled with Spectroscopic Detection (e.g., GC-MS/MS, LC-DAD-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide mass information for identification. Tandem mass spectrometry (MS/MS) could be used for more specific fragmentation analysis to confirm the structure.

LC-DAD-MS (Liquid Chromatography-Diode Array Detection-Mass Spectrometry): LC-DAD-MS would be an alternative, particularly if the compound is less volatile or thermally labile. The liquid chromatograph would perform the separation, the diode array detector would provide UV-Vis spectral information, and the mass spectrometer would confirm the mass and fragmentation.

Computational Chemistry and Theoretical Modeling of 4 Methylsulfanyl Phenyl Methanethiol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide a fundamental understanding of the distribution of electrons within a molecule, which in turn governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other species. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for [4-(Methylsulfanyl)phenyl]methanethiol

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO

Note: The values in this table are illustrative and based on typical values for similar aromatic sulfur compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP surface would likely show negative potential (red) around the sulfur atoms due to the presence of lone pairs of electrons, making them nucleophilic centers. The hydrogen atom of the thiol group would exhibit a positive potential (blue), rendering it susceptible to deprotonation. The aromatic ring would display a mixed potential, with the π-electron cloud being a region of relatively negative potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the accessible conformations and the nature of intermolecular forces.

For this compound, MD simulations could be employed to explore the rotational barriers around the C-S bonds and the orientation of the methanethiol (B179389) and methylsulfanyl groups relative to the phenyl ring. The simulations would also provide insights into how these molecules interact with each other in the liquid or solid state, highlighting the role of weak intermolecular forces such as van der Waals interactions and potential weak hydrogen bonding involving the thiol group. Studies on similar molecules, like methoxy-substituted 4'-methylthiostilbenes, have demonstrated the importance of weak, delocalized interactions in their crystal structures. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectra. These predictions can be compared with experimental data to confirm the structure of a compound. While specific calculated NMR data for this compound is not available, calculations for related structures can provide expected ranges for the chemical shifts of the aromatic, methyl, and thiol protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic Phenylthiomethane Derivative

AtomPredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 7.5
CH₂ Protons3.5 - 4.0
SCH₃ Protons2.4 - 2.6
SH Proton1.5 - 2.0
Aromatic Carbons125 - 140
CH₂ Carbon30 - 40
SCH₃ Carbon15 - 20

Note: These are approximate ranges based on known values for similar functional groups.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can provide a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would include the S-H stretch, C-S stretches, aromatic C-H stretches, and ring vibrations.

Modeling of Reaction Pathways and Transition States

Computational chemistry is extensively used to model chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of the reaction kinetics and thermodynamics.

For reactions involving this compound, such as its oxidation, alkylation, or its role in radical reactions, computational modeling can map out the potential energy surface. For example, in a reaction involving the thiol group, the mechanism of proton transfer or the formation of a thiolate anion can be investigated. The structure and energy of the transition state for a given reaction step can be calculated, providing the activation barrier for that step. Studies on the addition of methanethiol to Michael acceptors have utilized transition state modeling to predict reactivity. nih.gov Similarly, the hydrodesulfurization of methanethiol has been modeled to understand the reaction pathways on catalyst surfaces. nih.govuu.nl

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to establish a quantitative correlation between the molecular structure and the chemical reactivity of a series of related compounds. Computational descriptors derived from quantum chemical calculations can be used to build these relationships.

For a series of substituted phenylmethanethiols, including this compound, computational descriptors such as HOMO and LUMO energies, electrostatic potential values, and atomic charges can be correlated with experimentally determined reaction rates or equilibrium constants. For instance, the effect of different substituents on the acidity of the thiol proton or the nucleophilicity of the sulfur atom could be systematically studied. By establishing a quantitative structure-reactivity relationship (QSRR), the reactivity of new, unstudied compounds in the series can be predicted. This approach is widely used in fields like medicinal chemistry and materials science to design molecules with desired properties.

Applications in Advanced Materials Science and Synthetic Chemistry

Role in Polymer Chemistry and Material Functionalization

The ability to tailor the surface properties of polymers is crucial for their application in diverse technological areas. [4-(Methylsulfanyl)phenyl]methanethiol offers a promising avenue for such modifications, either by direct attachment to polymer surfaces or by integration into the polymer structure itself.

Surface Modification of Polymers

The thiol group of this compound serves as a robust anchor for grafting onto various polymer substrates. This surface modification can be achieved through techniques like thiol-ene "click" chemistry, where the thiol reacts with alkene groups on a polymer surface, or through radical-mediated grafting processes. Such functionalization can impart new properties to the polymer, including altered hydrophobicity, enhanced biocompatibility, or the introduction of specific recognition sites. For instance, the covalent immobilization of thiol-containing molecules is a stable and efficient method for modifying material surfaces.

Surface graft polymerization is a particularly effective approach for introducing multifunctional groups and ensuring long-term chemical stability. nih.gov The "grafting-from" method, for example, allows for the growth of polymer chains directly from a surface-immobilized initiator, while the "grafting-to" approach involves the attachment of pre-synthesized polymers. nih.gov Thiol-based grafting techniques, in particular, have been utilized for the surface functionalization of nanoparticles, demonstrating the versatility of this chemical handle. mdpi.com

Incorporation into Polymer Backbones

Beyond surface modification, this compound can be incorporated as a monomer or a functional comonomer in polymerization reactions. Its bifunctional nature allows it to be integrated into polymer chains, introducing the methylsulfanylphenyl moiety as a pendant group. This can influence the bulk properties of the resulting polymer, such as its thermal stability, refractive index, and mechanical characteristics. For example, the incorporation of adamantylphenyl methacrylate (B99206) monomers into copolymers with styrene (B11656) has been shown to significantly increase the glass transition temperature of the resulting material. researchgate.net While specific studies on the copolymerization of this compound are not extensively documented, the principles of copolymerization suggest its potential to tailor polymer properties.

Supramolecular Chemistry and Self-Assembled Monolayers (SAMs) on Surfaces

The spontaneous organization of molecules into well-defined, non-covalently linked assemblies is a cornerstone of supramolecular chemistry. This compound is an ideal candidate for the formation of self-assembled monolayers (SAMs), particularly on noble metal surfaces like gold. The strong affinity of the thiol group for gold drives the assembly process, resulting in a densely packed, ordered monolayer of molecules.

These SAMs can be used to precisely control the interfacial properties of a material, such as its wettability, adhesion, and corrosion resistance. The terminal methylsulfanyl group of this compound in a SAM would be exposed at the surface, defining its chemical and physical characteristics. The formation of SAMs is a dynamic process, often starting with a less-ordered structure that evolves over time to a more crystalline, well-packed arrangement.

The stability of SAMs is a critical factor for their practical application. Crosslinking strategies have been developed to enhance the thermal and chemical robustness of these monolayers. For aromatic thiol-based SAMs, intermolecular crosslinking can lead to the formation of strong, stable networks. oaepublish.com

PropertyDescription
Driving Force Strong affinity of the sulfur atom for noble metal surfaces (e.g., gold).
Structure Typically forms a well-ordered, densely packed monolayer.
Applications Control of surface properties like wettability, adhesion, and corrosion.
Stability Can be enhanced through intermolecular crosslinking.

Integration into Organic Electronic and Optoelectronic Devices

The field of organic electronics relies on the development of novel semiconducting materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Aromatic and sulfur-containing compounds are of significant interest in this area due to their potential for high charge carrier mobility and tunable electronic properties.

While direct integration of this compound into such devices is not yet widely reported, its structural motifs are found in known organic semiconductors. For example, phenyl and phenylthienyl derivatives have been synthesized and characterized as organic semiconductors for OTFTs. nih.gov The presence of the sulfur atom in the thiophene (B33073) rings of these molecules plays a crucial role in their electronic properties. Poly(bis(methylthio)acetylene) is another example of a sulfur-containing polymer with semiconducting properties. sigmaaldrich.com The methylsulfanylphenyl group in this compound could potentially contribute to the electronic performance of organic electronic materials if incorporated into their structure.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The thiol group and the sulfur atom of the methylsulfanyl group in this compound can act as coordination sites for metal ions. This makes the molecule a potential ligand for the synthesis of coordination compounds and organometallic catalysts. The ability to form stable complexes with a variety of metals opens up possibilities for applications in catalysis, sensing, and materials science.

For instance, conformationally flexible ditopic ligands are of interest in the construction of coordination polymers. mdpi.com While specific coordination complexes of this compound are not extensively documented, the principles of coordination chemistry suggest its potential to form complexes with interesting structural and functional properties. The synthesis of N-(4-chloro-3-(methylthio)phenyl)picolinamide, a precursor for a PET ligand, highlights the utility of related methylthio-functionalized aromatic compounds in forming metal-binding structures. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of [4-(Methylsulfanyl)phenyl]methanethiol, while achievable through established methods, presents opportunities for the development of more efficient and sustainable protocols. Traditional multi-step syntheses often begin with thioanisole (B89551), which can be formylated to produce 4-(methylthio)benzaldehyde (B43086). Subsequent reduction to the corresponding alcohol, followed by conversion to a benzyl (B1604629) halide and finally substitution with a sulfur nucleophile, yields the desired product.

A key precursor, 4-(methylthio)benzyl chloride, can be synthesized from 4-(methylthio)benzyl alcohol and thionyl chloride in pyridine (B92270) and methylene (B1212753) chloride. prepchem.com Another route involves the reaction of 4-(methylthio)benzyl alcohol with concentrated hydrochloric acid in toluene (B28343). googleapis.com The conversion of such benzyl halides to the corresponding thiol can be achieved by reaction with thiourea (B124793) to form a thiouronium salt, which is then hydrolyzed. prepchem.comwikipedia.org

Future research will likely focus on streamlining these processes, potentially through catalyst development to enable one-pot syntheses from readily available starting materials. Green chemistry principles will guide the exploration of solvent-free reactions or the use of more environmentally benign solvents. wikipedia.orgorganic-chemistry.org The use of solid-supported catalysts, such as modified clays, could also offer advantages in terms of ease of separation and catalyst recycling. ias.ac.in

PrecursorReagent(s)ProductReference(s)
4-(Methylthio)benzyl alcoholThionyl chloride, Pyridine4-(Methylthio)benzyl chloride prepchem.com
4-(Methylthio)benzyl alcoholConcentrated HCl, Toluene4-(Methylthio)benzyl chloride googleapis.com
Benzyl chlorideThiourea, followed by hydrolysisBenzyl mercaptan prepchem.comwikipedia.org

Exploration of Unconventional Reactivity Profiles

The dual functionality of this compound provides a platform for exploring unconventional reactivity. The thiol group is known for its nucleophilicity and its ability to participate in radical reactions and form disulfide bonds. researchgate.net The methylsulfanyl group, on the other hand, can be oxidized to sulfoxide (B87167) and sulfone moieties, which significantly alters the electronic properties of the aromatic ring.

Future investigations may explore the interplay between these two sulfur-containing groups. For instance, the selective oxidation of either the thiol or the methylsulfanyl group could lead to a diverse range of derivatives with tailored properties. The thiol group's propensity for Michael additions and thiol-ene click reactions could be exploited for the synthesis of complex molecules and polymers. rsc.org Furthermore, the potential for the benzylic C-S bond to undergo cleavage under certain conditions could be investigated for applications in controlled-release systems. The reactivity of the methyl group of the thioanisole moiety can also be explored, as it can be deprotonated with strong bases to form a nucleophilic species. wikipedia.org

Integration into Sustainable Chemical Processes and Circular Economy Models

The integration of this compound into sustainable chemical processes is a promising area of research. Organosulfur compounds are prevalent in fossil fuels, and their removal is a critical aspect of petroleum refining. globecore.com Developing methods to convert these sulfur-containing molecules into valuable products aligns with the principles of a circular economy. researchgate.net

Future research could focus on utilizing sulfur-rich waste streams as a source for the synthesis of this compound and its derivatives. The recycling of sulfur dioxide, a major industrial byproduct, into useful organosulfur compounds is an area of active investigation. researcher.life Furthermore, the development of biodegradable polymers and materials derived from this compound could contribute to reducing plastic waste. The inherent reactivity of the thiol group allows for the potential design of recyclable polymers where the disulfide linkages can be readily cleaved and reformed.

Advanced Characterization Methodologies for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound necessitates the use of advanced characterization techniques. In-situ monitoring of reactions provides real-time data on the formation of intermediates and products, offering insights that are not achievable through traditional offline analysis.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be adapted for in-situ monitoring of reaction kinetics and mechanisms. uni-muenchen.deechemcom.com The development of fluorescent probes that can selectively react with thiols offers a powerful tool for monitoring thiol concentrations in real-time, which could be applied to biological systems or for process control. nih.gov These techniques can provide valuable information on reaction rates, catalyst performance, and the influence of reaction conditions on product distribution.

Computational Design of Next-Generation Analogues

Computational chemistry offers a powerful tool for the rational design of next-generation analogues of this compound with tailored properties. researchgate.net Molecular modeling and density functional theory (DFT) calculations can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of novel derivatives. nih.govnih.gov

Future research in this area will likely focus on the in silico design of molecules with specific applications in mind, such as pharmaceuticals, materials science, or catalysis. mdpi.commdpi.com For example, computational screening could identify derivatives with enhanced antioxidant properties or with specific affinities for biological targets. Structure-activity relationship (SAR) studies, guided by computational analysis, can accelerate the discovery of new compounds with desired functionalities. nih.govmdpi.com The photodissociation dynamics of related compounds like thioanisole have been studied computationally, providing insights into their reaction mechanisms. aip.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(Methylsulfanyl)phenyl]methanethiol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reduction of precursors like [4-(Methylsulfanyl)phenyl]methanol ( ). For example, thioacetylation of 4-(methylthio)acetophenone derivatives using H-beta zeolite catalysts (e.g., Friedel-Crafts acylation) has been reported for structurally similar compounds ( ). Optimizing catalyst loading (e.g., 5–10 wt%) and temperature (80–120°C) improves regioselectivity and yield. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : X-ray crystallography using SHELX software ( ) is the gold standard. For non-crystalline samples, combine:

  • Mass spectrometry : Exact mass = 170.06 g/mol (C8_8H10_{10}S2_2) ( ).
  • NMR : 1^1H NMR peaks for methylsulfanyl (δ ~2.5 ppm) and methanethiol (δ ~1.3 ppm) groups.
  • ORTEP-III ( ) can visualize bond angles and torsional strain .

Q. What are the key challenges in purifying this compound?

  • Methodology : Thiols are prone to oxidation; thus, purification under inert atmospheres (N2_2/Ar) is critical. Use antioxidants like BHT during column chromatography. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf_f ~0.4 in hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How does the electronic environment of the methylsulfanyl group influence reactivity in cross-coupling reactions?

  • Methodology : The sulfur atom’s lone pairs activate the aromatic ring toward electrophilic substitution. DFT calculations (e.g., Gaussian 16) can map electron density distribution, while Hammett constants quantify substituent effects. Experimental validation via Suzuki-Miyaura coupling with aryl halides (e.g., Pd(OAc)2_2, K2_2CO3_3, DMF) demonstrates regioselectivity trends .

Q. What computational tools predict the thermodynamic stability of this compound derivatives?

  • Methodology : Use SHELXL ( ) for crystallographic refinement and ORCA for quantum mechanical calculations (e.g., Gibbs free energy of sulfoxide/sulfone oxidation products). Compare with experimental DSC data to validate decomposition thresholds (~200°C for sulfoxides) .

Q. How can conflicting NMR data for thiol proton signals be resolved?

  • Methodology : Thiol protons (SH) often exhibit broad peaks due to exchange broadening. Use:

  • Deuterated solvents (e.g., DMSO-d6_6) to slow exchange.
  • VT-NMR (variable temperature) to sharpen signals at lower temperatures.
  • 13^{13}C-1^1H HSQC to correlate SH protons with adjacent carbons .

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) arise from catalyst deactivation in thioacetylation ( ). Mitigate by pre-activating H-beta zeolite at 500°C .
  • Crystallographic Validation : SHELX refinement ( ) may conflict with ORTEP-III visualization ( ) for torsional angles. Cross-validate using Platon ( ) for symmetry checks .

Key Citations

  • Synthesis: Friedel-Crafts acylation ( ).
  • Structural Analysis: SHELX ( ), ORTEP-III ( ).
  • Stability: Oxidation pathways ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.